![molecular formula C9H12O B2516024 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one CAS No. 20454-77-7](/img/structure/B2516024.png)
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one is a compound that features a spirocyclic structure, which is a bicyclic system where two rings are joined at a single carbon atom. The compound is of interest due to its unique structural features that make it a valuable scaffold in organic synthesis and drug discovery. The spirocyclic motif is known to impart rigidity and define the three-dimensional shape of molecules, which is crucial for biological activity .
Synthesis Analysis
The synthesis of spirocyclic compounds can be complex due to the need to form multiple ring systems in a controlled manner. For instance, the synthesis of spiro[3.3]heptane-1,6-diamines has been reported, which are structurally related to the spiro[bicyclo[2.2.1]heptane] scaffold. These compounds were synthesized as building blocks for drug discovery, demonstrating the versatility of spirocyclic structures in medicinal chemistry . Additionally, the synthesis of 5-aza-spiro[2,4]heptanes via catalytic asymmetric 1,3-dipolar cycloaddition showcases the potential for creating complex spirocyclic motifs with high stereoselectivity, which is essential for the development of chiral drugs .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by the presence of a spiro center, which significantly influences the spatial orientation of functional groups. This has been exemplified by the comparison of spiro[3.3]heptane scaffolds to cyclohexane scaffolds, where the spirocyclic compounds can act as restricted surrogates for disubstituted cyclohexane derivatives . The rigidity and defined geometry of spirocyclic structures are advantageous in drug design, as they can improve the specificity and binding affinity of lead compounds .
Chemical Reactions Analysis
Spirocyclic compounds can undergo various chemical reactions, including cyclopropanation, Diels-Alder cycloadditions, and dimerization reactions. For example, spiro[2.4]hepta-4,6-diene underwent cyclopropanation with diazomethane, leading to mono- and dicyclopropanation products . The Diels-Alder reactions of spiro[bicyclo[2.2.1]heptane-2,1'-[2,4]cyclopentadiene] have been studied for their π-facial stereoselectivity, which is governed by steric interactions at the transition state . Moreover, the homodimerization and codimerization of spiro[bicyclo[2.2.1]hepta-2,5-diene-7,1'-cyclopropane] catalyzed by rhodium complexes have been explored, yielding various polycyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their rigid structures. For instance, the steric bulk of the three-membered ring in spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane] affects the approach of catalytically active species during polymerization reactions, leading to polymers with a high proportion of trans carbon-carbon double bonds . The stereochemistry of spirocyclic compounds can be elucidated using techniques such as 13C NMR spectroscopy, which provides insights into the arrangement of atoms within the molecule .
科学的研究の応用
Stereochemical Properties and Medium Effects
The synthesis and stereochemical properties of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one derivatives have been explored, with a focus on the medium's effects on the rates of stereomutation. Cordes and Berson (1996) investigated the synthesis of two stereoisomers of spiro(bicyclo[2.2.1]heptane-2,1‘-cyclopropan)-2‘-one from diazomethane, finding that the solvent's polarity significantly affects the reaction rates and equilibrium ratios due to ground state stabilization in nucleophilic solvents (Cordes & Berson, 1996).
Catalytic Cyclopropanation
Shulishov et al. (2019) described the catalytic cyclopropanation of spiro[2.4]hepta-4,6-diene with diazomethane using copper or palladium compounds. This process yields mono- and dicyclopropanation products with varying efficiency, highlighting the potential for creating complex molecular architectures through selective catalysis (Shulishov et al., 2019).
Ring-Opening Olefin Metathesis Polymerization
Spiro[bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane] has been utilized in ring-opening olefin metathesis polymerization (ROMP) by Seehof and Risse (1993) to produce poly[2,1'-spirocyclopropane-1,3-cyclopentylenevinylene]. This research demonstrates the polymer's potential applications in material science, particularly in creating polymers with unique microstructures due to the steric effects of the spirocyclopropane ring (Seehof & Risse, 1993).
Homodimerization and Catalytic Reactions
Dzhemilev et al. (1988) studied the homodimerization of spiro{bicyclo[2.2.1]hepta-2,5-diene-7,1′-cyclopropane}, catalyzed by group VIII transition metal complexes. Their findings indicate the versatility of these compounds in undergoing different types of cycloaddition schemes, leading to the formation of various strained hydrocarbons, showcasing the potential for synthetic chemistry applications (Dzhemilev et al., 1988).
特性
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUMUFCFIOFESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1C23CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)
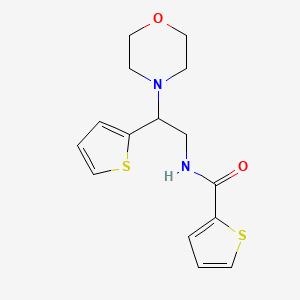
![3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2515944.png)
![N-(4-ethylphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2515945.png)
![2-chloro-N-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2515946.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2515948.png)
![(E)-methyl 3-methyl-2-((3-methylisoxazole-5-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515952.png)
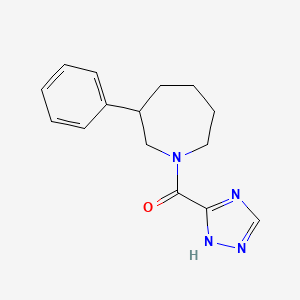
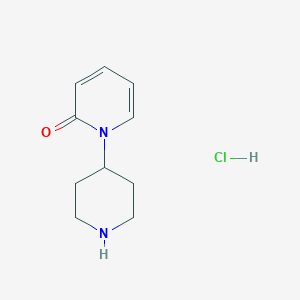
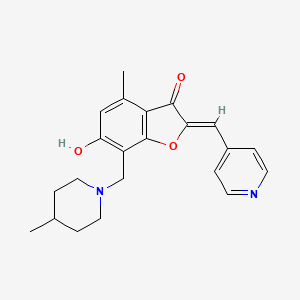
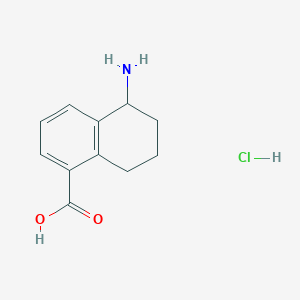
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)
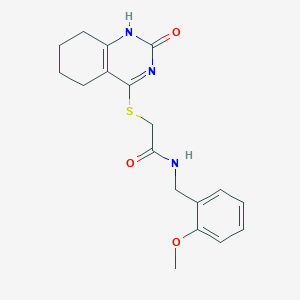
![N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2515964.png)